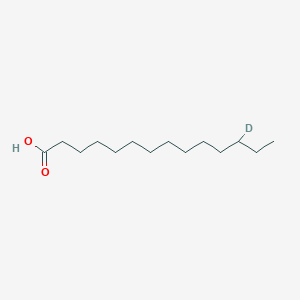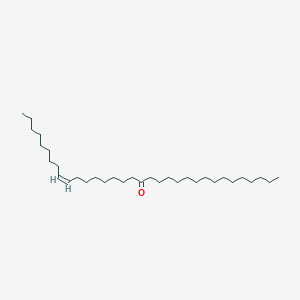
Tetradecanoic-12-d1 acid
Vue d'ensemble
Description
. It is a deuterated form of tetradecanoic acid, where one hydrogen atom is replaced by deuterium at the 12th position. This compound is commonly found in natural fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic-12-d1 acid typically involves the hydrogenation of tetradecanoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic-12-d1 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanedioic acid.
Reduction: It can be reduced to form tetradecanol.
Substitution: It can undergo halogenation to form tetradecanoyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tetradecanedioic acid.
Reduction: Tetradecanol.
Substitution: Tetradecanoyl chloride or tetradecanoyl bromide.
Applications De Recherche Scientifique
Tetradecanoic-12-d1 acid has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the quantification of fatty acids.
Biology: It serves as a tracer in metabolic studies to understand fatty acid metabolism.
Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is employed in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of tetradecanoic-12-d1 acid involves its incorporation into biological membranes and its role in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid synthesis and degradation. The deuterium atom at the 12th position can influence the metabolic pathways by altering the rate of enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid (Myristic acid): The non-deuterated form of tetradecanoic-12-d1 acid.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.
Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.
Uniqueness
This compound is unique due to the presence of a deuterium atom, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
12-deuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)



![ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1435308.png)






